molecular formula C15H20N6O2 B2524339 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2034497-75-9

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2524339
CAS No.: 2034497-75-9
M. Wt: 316.365
InChI Key: QIZSPLRXIYNUTP-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution Reactions: Introduction of the triazole and piperidine moieties is typically done through nucleophilic substitution reactions. For example, the triazole ring can be introduced via a click chemistry reaction between an alkyne and an azide.

    Final Assembly: The final step involves the coupling of the triazole-piperidine moiety to the pyrimidine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted piperidine or triazole derivatives.

Scientific Research Applications

2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for supramolecular assemblies.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-6-{[1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine: Lacks the methyl group on the triazole ring.

    2,4-dimethyl-6-{[1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine: Has a pyridine core instead of a pyrimidine core.

Uniqueness

The presence of both the triazole and piperidine moieties in 2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine makes it unique compared to other similar compounds. These functional groups provide a unique combination of chemical reactivity and biological activity, making the compound versatile for various applications.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10-8-14(17-11(2)16-10)23-12-4-6-21(7-5-12)15(22)13-9-20(3)19-18-13/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSPLRXIYNUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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